molecular formula C24H24N2O6S B11252946 N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11252946
M. Wt: 468.5 g/mol
InChI Key: XDGOOEINCGYHIC-UHFFFAOYSA-N
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Description

4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxybenzene and benzoxazine moieties, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, altering the activity of the target molecule. This interaction can modulate various biological pathways, leading to changes in cellular functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other benzoxazine derivatives and sulfonamide-containing molecules. Compared to these compounds, 4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 4-Methoxybenzenesulfonamide
  • 2-Methoxyphenylbenzoxazine
  • 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

These compounds share structural similarities but differ in their reactivity, stability, and biological activity, making 4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H24N2O6S/c1-16-8-13-20-22(14-16)32-23(24(27)25-19-6-4-5-7-21(19)31-3)15-26(20)33(28,29)18-11-9-17(30-2)10-12-18/h4-14,23H,15H2,1-3H3,(H,25,27)

InChI Key

XDGOOEINCGYHIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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